1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane
Description
Structure
3D Structure
Properties
CAS No. |
871-12-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-(1-prop-2-ynoxyethoxy)butane |
InChI |
InChI=1S/C9H16O2/c1-4-6-8-11-9(3)10-7-5-2/h2,9H,4,6-8H2,1,3H3 |
InChI Key |
FMUKORQKCXVLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)OCC#C |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 1 1 Prop 2 Yn 1 Yl Oxy Ethoxy Butane
Acetal (B89532) Hydrolysis and Controlled Deprotection Strategies
The acetal group in 1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane serves as a protective group for a carbonyl functionality. The stability of acetals in neutral or basic conditions, contrasted with their lability in the presence of acid, allows for their strategic removal, a process known as deprotection. This controlled cleavage is fundamental in multistep organic synthesis, enabling the unmasking of a reactive carbonyl group at a desired stage.
Acid-Mediated Cleavage Mechanisms of Acetal Bonds
The hydrolysis of the acetal bond in this compound is efficiently catalyzed by aqueous acid. The mechanism of this reaction is a well-established, multi-step process that regenerates the original aldehyde or ketone and the corresponding alcohols. psu.edu
The reaction commences with the protonation of one of the oxygen atoms of the acetal by an acid catalyst, typically a strong acid like sulfuric acid or tosylic acid. nih.gov This protonation converts the alkoxy group into a good leaving group (an alcohol). Subsequently, the C-O bond cleaves, and the leaving group departs, resulting in the formation of a resonance-stabilized carbocation, also known as an oxonium ion. wikipedia.orgresearchgate.net
A water molecule then acts as a nucleophile, attacking the electrophilic carbocation. This is followed by deprotonation of the resulting intermediate to form a hemiacetal. wikipedia.org The hemiacetal itself is an unstable intermediate in this context. The second alkoxy group is then protonated, converting it into another good leaving group. wikipedia.org The departure of the second alcohol molecule, facilitated by the lone pair of electrons on the hydroxyl group, leads to the formation of a protonated carbonyl group. Finally, deprotonation of this species yields the stable carbonyl compound and regenerates the acid catalyst. wikipedia.org
The entire process is reversible, and the direction of the equilibrium can be controlled by the reaction conditions. nih.gov To favor the formation of the acetal (protection), water is typically removed from the reaction mixture. Conversely, to drive the hydrolysis of the acetal (deprotection), a large excess of water is employed. wikipedia.org
Table 1: Key Steps in Acid-Mediated Acetal Hydrolysis
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Protonation of an acetal oxygen | Protonated acetal |
| 2 | Cleavage of a C-O bond and departure of the first alcohol molecule | Resonance-stabilized carbocation (oxonium ion) |
| 3 | Nucleophilic attack by water | Protonated hemiacetal |
| 4 | Deprotonation | Hemiacetal |
| 5 | Protonation of the second alkoxy group | Protonated hemiacetal |
| 6 | Departure of the second alcohol molecule | Protonated carbonyl |
Alkyne Functionalization Reactions
The terminal alkyne of the propargyl group in this compound is a highly versatile functional handle for a wide array of chemical transformations. Among the most powerful of these are the "click" chemistry reactions, which are characterized by their high efficiency, selectivity, and mild reaction conditions.
Click Chemistry Applications
Click chemistry provides a powerful avenue for the functionalization of the terminal alkyne in this compound. These reactions are known for their reliability and broad applicability, allowing for the covalent linkage of this molecule to a wide range of other molecular entities.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and represents a highly efficient method for forming a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). researchgate.net This reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663), in the presence of a reducing agent like sodium ascorbate. nih.govresearchgate.net
The mechanism of the CuAAC reaction is thought to involve the formation of a copper acetylide intermediate. researchgate.net The catalytically active Cu(I) species coordinates to the terminal alkyne, increasing its acidity and facilitating deprotonation to form the copper acetylide. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the stable triazole ring and regeneration of the copper(I) catalyst. psu.edu The reaction is highly regioselective, exclusively yielding the 1,4-isomer. researchgate.net
The CuAAC reaction is compatible with a wide variety of functional groups and can be performed in various solvents, including water. wikipedia.org This robustness makes it an ideal tool for bioconjugation and materials science applications. acs.orgacs.org For instance, this compound could be readily conjugated to azide-modified biomolecules, polymers, or surfaces.
Table 2: Typical Components of a CuAAC Reaction
| Component | Role | Example |
|---|---|---|
| Terminal Alkyne | Substrate | This compound |
| Azide | Substrate | Benzyl azide |
| Copper(II) Salt | Pre-catalyst | Copper(II) sulfate (CuSO₄) |
| Reducing Agent | Forms Cu(I) in situ | Sodium ascorbate |
| Ligand (optional) | Stabilizes Cu(I) and accelerates the reaction | Tris(benzyltriazolylmethyl)amine (TBTA) |
As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. researchgate.net This reaction is typically catalyzed by ruthenium(II) complexes, with pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes being particularly effective.
A key distinction of RuAAC is its ability to react with both terminal and internal alkynes, offering a broader substrate scope than CuAAC, which is generally limited to terminal alkynes. wikipedia.orgacs.org The proposed mechanism for RuAAC involves the oxidative coupling of the azide and the alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. This is followed by reductive elimination to yield the 1,5-triazole product. psu.edu
The RuAAC reaction is typically carried out in non-protic organic solvents and may require heating to proceed at a reasonable rate, although some highly active catalysts can function at room temperature. wikipedia.org The functional group tolerance of RuAAC is also broad, making it a valuable tool in organic synthesis and medicinal chemistry. researchgate.net
Table 3: Comparison of CuAAC and RuAAC
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
|---|---|---|
| Product Regioisomer | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Alkyne Substrate | Primarily terminal alkynes | Terminal and internal alkynes |
| Typical Catalyst | Copper(I) species | Ruthenium(II) complexes (e.g., [Cp*RuCl]) |
| Reaction Conditions | Often aqueous, room temperature | Typically non-protic organic solvents, may require heat |
To circumvent the potential cytotoxicity of metal catalysts, particularly in biological applications, metal-free click chemistry methodologies have been developed. nih.gov The most prominent of these for azide-alkyne cycloadditions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
SPAAC utilizes a strained cyclooctyne (B158145) derivative, which reacts with an azide in a [3+2] cycloaddition without the need for a metal catalyst. wikipedia.org The driving force for this reaction is the release of ring strain in the cyclooctyne. Various cyclooctyne reagents have been developed, such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN), with different reactivity and stability profiles. wikipedia.org
While SPAAC is a powerful tool for in vivo chemistry, the reaction rates are generally slower than those of CuAAC. wikipedia.org The synthesis of the strained cyclooctynes can also be more complex compared to simple terminal alkynes. wikipedia.org Nevertheless, for applications where the presence of a metal is a concern, SPAAC offers an invaluable alternative for the functionalization of molecules like this compound, provided it is first reacted with an azide to introduce the necessary functional group for a subsequent reaction with a strained alkyne.
Other metal-free click reactions involving alkynes include the reaction of electron-deficient alkynes with azides, where the rate is accelerated by the electronic properties of the alkyne rather than by strain. acs.org These reactions, however, often require elevated temperatures.
Table 4: Overview of Azide-Alkyne Click Chemistry Approaches
| Reaction | Catalyst | Key Feature | Typical Application |
|---|---|---|---|
| CuAAC | Copper(I) | High efficiency and regioselectivity for 1,4-isomer | General synthesis, bioconjugation, materials science |
| RuAAC | Ruthenium(II) | Regioselectivity for 1,5-isomer, tolerates internal alkynes | Organic synthesis, medicinal chemistry |
| SPAAC | None (strain-promoted) | Metal-free, bioorthogonal | In vivo chemistry, live cell imaging |
Hydration and Keto-Enol Tautomerization Pathways
The hydration of the terminal alkyne in this compound represents a fundamental transformation. This reaction typically proceeds in the presence of an acid catalyst, often with a mercury(II) salt to enhance the rate, and follows Markovnikov's rule. The initial product of the hydration is an enol, an alcohol where the hydroxyl group is directly attached to a carbon-carbon double bond. youtube.com This enol intermediate is generally unstable and rapidly undergoes tautomerization to its more stable keto isomer. youtube.comlibretexts.org
The process begins with the electrophilic addition of a proton (from the acid catalyst) to the alkyne, forming a vinyl cation. A water molecule then attacks this cation, and subsequent deprotonation yields the enol. This enol, 1-{1-[(2-hydroxyprop-1-en-2-yl)oxy]ethoxy}butane, is in equilibrium with its keto tautomer, 1-{1-[(2-oxopropyl)oxy]ethoxy}butane. libretexts.org For simple, non-conjugated systems, this equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.orgkhanacademy.org The tautomerization can be catalyzed by both acid and base. youtube.comkhanacademy.org
In aqueous solution, the keto tautomer of some aldehydes can be appreciably hydrated. rsc.org While the product here is a ketone, the principle of equilibrium with a hydrated form is relevant in aqueous media. The stability of the enol form can be influenced by factors like conjugation and intramolecular hydrogen bonding, though these are not significant in the predicted product from this compound. libretexts.orgresearchgate.net
Catalytic Hydrogenation of the Alkyne Moiety to Alkenes or Alkanes
The triple bond of the propargyl group can be selectively reduced through catalytic hydrogenation. The reaction can be controlled to yield either the corresponding alkene or the fully saturated alkane, depending on the catalyst and reaction conditions employed. researchgate.net
Partial hydrogenation to the alkene, 1-{1-[(prop-1-en-1-yl)oxy]ethoxy}butane, is typically achieved using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline). This catalyst modification deactivates the most active sites, preventing over-reduction to the alkane. The hydrogenation with such catalysts occurs with syn-stereochemistry, adding both hydrogen atoms to the same face of the alkyne, resulting in the formation of the (Z)-alkene.
Complete hydrogenation to the corresponding alkane, 1-[1-(propoxy)ethoxy]butane, is accomplished using more active catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂, Adams' catalyst) under a hydrogen atmosphere. This reaction proceeds through the intermediate alkene, which is then rapidly reduced to the alkane.
| Starting Material | Product | Catalyst | Conditions | Outcome |
| Alkyne | (Z)-Alkene | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂) | H₂ gas | Partial hydrogenation |
| Alkyne | Alkane | Palladium on Carbon (Pd/C) | H₂ gas | Complete hydrogenation |
| Propargyl Alcohol | Allyl Alcohol | Ir(I)-complex | para-H₂, aqueous media | Selective hydrogenation to alkene researchgate.net |
Hydroalkylation and Hydrosilylation Reactions
A powerful method for forming carbon-carbon bonds is the copper-catalyzed hydroalkylation of terminal alkynes. This reaction allows for the addition of an alkyl group and a hydrogen atom across the triple bond. nih.govacs.org When applied to this compound, this transformation would involve reacting the alkyne with an alkyl triflate in the presence of a copper hydride catalyst. nih.govorganic-chemistry.org
The mechanism is believed to involve the formation of a copper hydride species, which then undergoes hydrocupration of the alkyne. acs.orgrsc.org This addition occurs with excellent anti-Markovnikov regioselectivity, meaning the copper atom adds to the terminal carbon of the alkyne. The resulting alkenyl copper intermediate is then functionalized by the alkyl triflate electrophile. organic-chemistry.orgfigshare.com A key feature of this reaction is its high stereoselectivity, exclusively forming the (E)-alkene. nih.govorganic-chemistry.org The mild reaction conditions tolerate a wide variety of functional groups. organic-chemistry.org
The propargyl group can also undergo hydrosilylation reactions. Dirhodium(II) complexes have been shown to catalyze the silylation of propargyl derivatives, such as esters, with hydrosilanes. researchgate.net This reaction often proceeds via an SN2'-type mechanism to produce versatile and useful allenylsilanes. researchgate.net While the substrate is a propargyl ether, similar reactivity can be anticipated. The reaction would involve the dirhodium(II) catalyst activating the hydrosilane to form a rhodium-silicon species. This species would then react with this compound, leading to the formation of an allenylsilane derivative through a rearrangement process.
Alternatively, dirhodium(II)/XantPhos systems have been developed for the hydrosilylation of alkynes to synthesize β-(E)-vinylsilanes. nih.gov This pathway involves the initial formation of a β-(Z)-vinylsilane, which then isomerizes to the more stable (E)-isomer, catalyzed by a dirhodium(II) hydride species. nih.gov
| Catalyst System | Substrate Type | Product Type | Key Features |
| Dirhodium(II) with amine ligand | Propargyl Ester | Allenylsilane | SN2'-type silylation researchgate.net |
| Dirhodium(II)/XantPhos | Alkyne | β-(E)-Vinylsilane | Hydrosilylation followed by isomerization nih.gov |
Propargylation and Homopropargylation Reactions as C-C Bond Forming Processes
The propargyl unit of this compound can be utilized in carbon-carbon bond-forming reactions, specifically in propargylation and homopropargylation processes. These reactions are fundamental in organic synthesis for constructing homopropargylic alcohols and related structures. mdpi.comnih.gov
In a typical scenario, the terminal proton of the alkyne is first removed by a strong base to generate a propargyl anion equivalent. This nucleophilic species can then attack an electrophile, such as an aldehyde or ketone. nih.gov The reaction of this organometallic intermediate with a carbonyl compound yields a secondary or tertiary homopropargylic alcohol. mdpi.com Various metals and catalytic systems have been developed to mediate these transformations, including Barbier-type reactions which involve the in-situ formation of the organometallic reagent in the presence of the electrophile. nih.govnih.gov
Alternatively, under acidic conditions, propargyl ethers can act as propargylating agents themselves. For instance, the Nicholas reaction uses a dicobalt hexacarbonyl complex to stabilize a propargylic carbocation, which can then be attacked by a nucleophile. This method is particularly useful for introducing propargyl groups into base-sensitive molecules. nih.gov
Rearrangement Reactions
Propargyl ethers are known to undergo several types of rearrangement reactions, often under thermal or catalytic conditions. While many well-documented examples, such as the Claisen rearrangement, involve aryl propargyl ethers, the principles can be extended to alkyl propargyl ethers like this compound. acs.orgnsf.gov
A potential pathway is a figshare.comfigshare.com-sigmatropic rearrangement, analogous to the Claisen rearrangement. However, for a simple alkyl propargyl ether, this would require a subsequent reaction to trap the rearranged intermediate, as there is no aromatic system to drive rearomatization. nih.gov
More recently, radical rearrangement reactions of propargyl ethers have been developed. For example, a dual photoredox and nickel catalysis system can induce a radical 1,4-aryl migration in aryl propargyl ethers to produce valuable α,β-unsaturated aldehydes. acs.org While this specific reaction involves an aryl group migration, it highlights the potential for radical-mediated rearrangements of the propargyl ether scaffold.
Another class of rearrangements includes the Meyer-Schuster rearrangement, which is an acid-catalyzed conversion of propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.org Although the starting material is an ether, not an alcohol, related acid-catalyzed pathways involving the formation of carbocation intermediates could potentially lead to rearranged products under forcing conditions.
Petasis-Ferrier Rearrangements of Propargyl Ethers
The Petasis-Ferrier rearrangement traditionally involves the Lewis acid-catalyzed transformation of cyclic enol acetals into tetrahydropyran-4-ones. In recent years, variants of this reaction have been developed for substrates that are not simple enol acetals, including those containing alkyne functionalities like propargyl ethers. These modern adaptations often employ transition metal catalysts, such as gold complexes, which are known for their ability to activate alkynes.
A notable example is the gold-catalyzed tandem cycloisomerization/Petasis-Ferrier rearrangement of ortho-ethynylarylaldehydes with alcohols. rsc.org In this process, the propargyl ether derivative, in the form of an ortho-alkynylbenzaldehyde, reacts with an alcohol to form a hemiacetal intermediate in situ. This intermediate then undergoes a gold-catalyzed cycloisomerization followed by a Petasis-Ferrier type rearrangement to yield 3-alkoxyindanones. This transformation showcases how a propargyl ether functionality can be effectively utilized in a Petasis-Ferrier type cascade to construct complex cyclic structures.
The proposed mechanism for this reaction involves the initial formation of a hemiacetal from the aldehyde and the alcohol. The gold catalyst then activates the alkyne, facilitating a 5-exo-dig cycloisomerization to form a vinyl gold species. Subsequent C-O bond cleavage and a Petasis-Ferrier rearrangement lead to the formation of an aurated complex, which upon protodeauration, yields the final 3-alkoxyindanone product and regenerates the gold catalyst.
The reaction has been shown to be effective for a range of ortho-ethynylarylaldehydes and various alcohols, proceeding in moderate to excellent yields under mild conditions. This methodology highlights the utility of gold catalysis in expanding the scope of the Petasis-Ferrier rearrangement to include propargyl ether derivatives.
Detailed research findings for the gold-catalyzed tandem cycloisomerization/Petasis-Ferrier rearrangement of various ortho-ethynylarylaldehydes with different alcohols are presented in the table below.
| Entry | Substrate (Ar) | Alcohol (R'OH) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | Methanol | 3-Methoxy-2-phenyl-2,3-dihydro-1H-inden-1-one | 85 |
| 2 | Phenyl | Ethanol | 3-Ethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one | 82 |
| 3 | Phenyl | Propan-2-ol | 3-Isopropoxy-2-phenyl-2,3-dihydro-1H-inden-1-one | 78 |
| 4 | 4-Methylphenyl | Methanol | 3-Methoxy-2-(p-tolyl)-2,3-dihydro-1H-inden-1-one | 88 |
| 5 | 4-Methoxyphenyl | Methanol | 3-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one | 92 |
| 6 | 4-Chlorophenyl | Methanol | 2-(4-Chlorophenyl)-3-methoxy-2,3-dihydro-1H-inden-1-one | 75 |
| 7 | 4-Bromophenyl | Methanol | 2-(4-Bromophenyl)-3-methoxy-2,3-dihydro-1H-inden-1-one | 72 |
| 8 | Naphthalen-2-yl | Methanol | 3-Methoxy-2-(naphthalen-2-yl)-2,3-dihydro-1H-inden-1-one | 80 |
Spectroscopic Characterization Methodologies for 1 1 Prop 2 Yn 1 Yl Oxy Ethoxy Butane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the primary method for the structural confirmation and detailed analysis of 1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane. Both proton (¹H) and carbon-13 (¹³C) NMR provide complementary data essential for a complete characterization.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR spectroscopy offers insights into the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the various protons in the molecule. The acetal (B89532) methine proton (-O-CH(CH₃)-O-) is particularly diagnostic. Due to the electronegativity of the two adjacent oxygen atoms, this proton is significantly deshielded and is expected to appear as a quartet in the range of δ 4.8-5.0 ppm, split by the neighboring methyl protons.
The terminal alkyne proton (-C≡C-H) also has a characteristic chemical shift, typically found in the region of δ 2.0-3.0 ppm. This signal appears as a triplet due to long-range coupling with the methylene (B1212753) protons of the propargyl group. The protons of the butyl and propargyl chains resonate at higher fields, consistent with their respective chemical environments.
Table 1: Predicted ¹H NMR Chemical Shift Assignments
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -C≡C-H | ~2.4 | t |
| -O-CH (CH₃)-O- | ~4.8 | q |
| -O-CH₂ -C≡CH | ~4.2 | d |
| -O-CH₂ -(CH₂)₂CH₃ | ~3.5-3.7 | m |
| -O-CH(CH₃ )-O- | ~1.3 | d |
| -O-CH₂-CH₂ -CH₂CH₃ | ~1.5 | m |
| -O-(CH₂)₂-CH₂ -CH₃ | ~1.4 | m |
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Long-range couplings, which occur over four or more bonds, are often observed in systems with π-bonds, such as acetylenes. In this compound, a characteristic ⁴J coupling is expected between the terminal alkyne proton and the propargylic methylene protons (-O-CH₂-C≡C-H). This coupling is typically small, around 2-3 Hz, and results in the splitting of the alkyne proton signal into a triplet and the methylene proton signal into a doublet.
Additionally, five-bond (⁵J) couplings can sometimes be observed in acetylenic systems, although they are generally weaker (< 1 Hz). In acetals, long-range couplings are less common but can occasionally be detected, particularly in rigid systems. These couplings, though small, provide valuable information for confirming the connectivity of the molecular framework.
The central acetal carbon in this compound is a stereocenter. The presence of this chiral center renders the two protons of the adjacent propargylic methylene group (-O-CH₂-C≡CH) and the butoxy methylene group (-O-CH₂-(CH₂)₂CH₃) diastereotopic. chemicalbook.comfishersci.comstackexchange.com Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts. fishersci.comstackexchange.com
Consequently, instead of a simple triplet, the signal for the butoxy methylene protons may appear as two separate multiplets. Similarly, the propargylic methylene protons, already split by the alkyne proton, may exhibit a more complex pattern, such as a doublet of doublets for each proton if they also coupled with each other (geminal coupling). This non-equivalence is a direct consequence of the chiral environment and is a key feature in the ¹H NMR spectrum of this molecule. rsc.orgnih.gov
¹H NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. researchgate.net The formation of this compound from acetaldehyde (B116499), n-butanol, and propargyl alcohol can be followed by observing the disappearance of the reactant signals and the appearance of the product signals.
Specifically, the aldehydic proton of acetaldehyde (δ ~9.7 ppm) is a distinct signal that can be monitored. beilstein-journals.org As the reaction proceeds, the intensity of this peak will decrease, while the characteristic quartet of the acetal methine proton (δ ~4.8 ppm) will grow in. By integrating these signals at various time points, the concentration of reactants and products can be determined, allowing for the calculation of reaction rates and the study of the reaction kinetics. researchgate.net This method provides a non-invasive way to study the mechanism and kinetics of mixed acetal formation.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The acetal carbon (-O-C H(CH₃)-O-) is highly deshielded and typically appears in the range of δ 95-110 ppm. The two acetylenic carbons (-C ≡C -H) are also characteristic, with the terminal, proton-bearing carbon appearing around δ 70-75 ppm and the internal carbon appearing at a slightly higher field, around δ 80-85 ppm. The carbons of the butoxy and propargyloxy groups, as well as the acetal's methyl group, resonate at higher fields, consistent with sp³ hybridized carbons in ether and alkyl environments.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -O-C H(CH₃)-O- | 100-105 |
| -O-CH₂-C ≡CH | 80-85 |
| -O-CH₂-C≡C H | 70-75 |
| -O-C H₂-C≡CH | 55-60 |
| -O-C H₂-(CH₂)₂CH₃ | 65-70 |
| -O-CH₂-C H₂-CH₂CH₃ | 30-35 |
| -O-(CH₂)₂-C H₂-CH₃ | 18-22 |
| -O-(CH₂)₃-C H₃ | 13-15 |
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Advanced NMR Techniques for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework. numberanalytics.com While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the nuclei, advanced two-dimensional (2D) techniques are required to piece together the molecular puzzle of this compound. numberanalytics.comresearchgate.net
The process involves acquiring a suite of NMR data, including 1D ¹H and ¹³C spectra, and complementing them with 2D experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). numberanalytics.com The interpretation of the correlations observed in these spectra allows for the establishment of the molecule's complete connectivity. numberanalytics.com
Predicted ¹H and ¹³C NMR Data
Based on the structure of this compound, the expected chemical shifts for each unique proton and carbon atom can be predicted. These predictions are based on the known effects of adjacent functional groups. The terminal alkyne proton, for instance, is expected to appear in a characteristic region around 2-3 ppm. orgchemboulder.comopenochem.org
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Label | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| a | ≡C -H | - | ~80 |
| b | ≡C-H | ~2.4 | - |
| c | -C ≡C- | - | ~75 |
| d | -O-C H₂(d)-C≡ | ~4.2 | ~58 |
| e | -O-C H(e)-O- | ~4.8 | ~100 |
| f | -CH(e)-C H₃(f) | ~1.3 | ~20 |
| g | -O-C H₂(g)-CH₂- | ~3.5 | ~68 |
| h | -CH₂-C H₂(h)-CH₂- | ~1.6 | ~31 |
| i | -CH₂-C H₂(i)-CH₃ | ~1.4 | ~19 |
| j | -CH₂-C H₃(j) | ~0.9 | ~14 |
Note: These are estimated values. Actual chemical shifts may vary based on solvent and experimental conditions.
Application of 2D NMR
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. numberanalytics.com It would be instrumental in confirming the sequence of the butyl group by showing correlations between H(g)-H(h), H(h)-H(i), and H(i)-H(j). A correlation between the methine proton H(e) and the methyl protons H(f) of the acetal group would also be expected.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). numberanalytics.com It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal from the table above (e.g., H(d) to C(d), H(g) to C(g)).
Interactive Table: Key Expected HMBC Correlations for Structural Elucidation
| Proton (¹H) | Correlates to Carbon (¹³C) | Structural Link Confirmed |
| H(d) | C(c), C(a) | Propargyl group connectivity |
| H(d) | C(e) | Propargyl group to Acetal linkage |
| H(e) | C(d), C(f), C(g) | Acetal core connectivity |
| H(g) | C(e), C(h) | Acetal to Butyl group linkage |
| H(b) | C(c), C(a) | Terminal alkyne confirmation |
By combining these advanced NMR methods, a complete and verified structural assignment for this compound can be achieved.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and structure. bu.edu.eg
Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing molecules like this compound. wikipedia.orgcreative-proteomics.com ESI typically generates ions with minimal fragmentation, which is advantageous for determining the molecular weight. wikipedia.org The molecule would likely be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation present in the solvent, such as sodium [M+Na]⁺. This overcomes the tendency of some molecules to fragment heavily upon ionization, ensuring the molecular ion is observed. wikipedia.orgcreative-proteomics.com While ESI is common for its compatibility with liquid chromatography, other techniques could be employed, though harder ionization methods like Electron Impact (EI) would likely cause extensive fragmentation, making the molecular ion peak weak or absent. miamioh.edu
While soft ionization minimizes fragmentation, structural information can be obtained by inducing fragmentation within the mass spectrometer (e.g., in tandem MS/MS experiments). wikipedia.orgwikipedia.org The fragmentation of this compound is predicted to follow established patterns for ethers and acetals. miamioh.edudummies.com The most common fragmentation pathway for ethers is alpha-cleavage, where the bond adjacent to an oxygen atom breaks, leading to the formation of a stable, resonance-stabilized cation. miamioh.edudummies.com
For this molecule, several key fragmentation pathways are expected:
Cleavage of the acetal C-O bonds: The bonds between the central acetal carbon (C(e)) and the adjacent oxygens are particularly susceptible to cleavage.
Alpha-cleavage at the ether linkages: This can occur on either side of the oxygen atoms.
Loss of neutral fragments: The loss of the butyl group, butoxy radical, or propargyloxy group are all plausible fragmentation events.
Interactive Table: Predicted Major Mass Fragments of this compound (Molecular Formula: C₁₀H₁₈O₂, Molecular Weight: 170.25 g/mol )
| m/z (mass/charge) | Possible Fragment Structure | Description |
| 171.1 | [C₁₀H₁₈O₂ + H]⁺ | Protonated molecular ion ([M+H]⁺) |
| 113.1 | [C₇H₁₃O]⁺ | Loss of butoxy group (-OC₄H₉) |
| 97.1 | [C₅H₉O₂]⁺ | Loss of butyl radical (•C₄H₉) |
| 73.1 | [C₄H₉O]⁺ | Butoxy cation |
| 57.1 | [C₄H₉]⁺ | Butyl cation |
| 55.1 | [C₃H₃O]⁺ | Propargyloxy cation |
| 45.1 | [C₂H₅O]⁺ | Ethoxy cation fragment |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.cominfinitalab.com This precision allows for the unambiguous determination of a molecule's elemental formula. libretexts.orgmeasurlabs.com While a standard mass spectrometer might measure the mass of this compound as 170, HRMS can distinguish its exact mass from other molecules with the same nominal mass but different atomic compositions. bioanalysis-zone.comlibretexts.org
For this compound (C₁₀H₁₈O₂), the calculated exact mass is 170.13068. An HRMS measurement yielding a value extremely close to this would confirm the molecular formula, ruling out other possibilities and providing a high degree of confidence in the compound's identity.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. numberanalytics.com
The IR spectrum of this compound is expected to show distinct absorption bands characteristic of its key functional groups.
Terminal Alkyne Group: This group gives rise to two highly characteristic absorptions. libretexts.org
A sharp, strong band between 3330-3270 cm⁻¹ corresponding to the ≡C-H stretching vibration. orgchemboulder.comlibretexts.org
A weaker, but sharp, absorption in the 2260-2100 cm⁻¹ region due to the C≡C triple bond stretch. orgchemboulder.comlibretexts.org The presence of both peaks is strong evidence for a terminal alkyne. libretexts.org
Acetal/Ether Groups: The C-O-C system of the acetal and ether linkages results in strong, characteristic C-O stretching bands in the fingerprint region of the spectrum, typically between 1200 cm⁻¹ and 1020 cm⁻¹. researchgate.net Acetal structures often show multiple strong bands in this region due to symmetric and asymmetric stretching modes of the C-O-C-O-C moiety. researchgate.net
Alkyl Groups: The sp³ C-H bonds of the butyl and ethyl fragments will produce strong stretching absorptions in the region of 3000-2850 cm⁻¹. libretexts.orgpressbooks.pub
Interactive Table: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3330 - 3270 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |
| 3000 - 2850 | C-H Stretch | Alkyl (sp³) | Strong |
| 2260 - 2100 | C≡C Stretch | Alkyne | Weak to Medium, Sharp |
| 1200 - 1020 | C-O Stretch | Acetal, Ether | Strong |
The combination of these distinctive IR bands provides rapid and reliable confirmation of the presence of the alkyne and acetal/ether functional groups within the molecule.
Advanced Applications and Future Research Directions of Propargyl Acetals
Role in Functional Materials and Polymer Science
The integration of propargyl acetals into polymers and functional materials allows for the precise introduction of alkyne groups. These groups can serve as handles for post-polymerization modification, enabling the creation of materials with tailored properties and functionalities.
Design and Synthesis of Biofunctional Polymers Utilizing Click Chemistry
Click chemistry has become a cornerstone in polymer science for creating novel biofunctional materials due to its high efficiency, selectivity, and biocompatibility. researchgate.netnih.govwur.nl The propargyl group is a key reactant in the most common click reaction, the CuAAC, which forms a stable triazole linkage. By incorporating propargyl acetal (B89532) monomers into polymer backbones or as side chains, chemists can readily attach biomolecules, drugs, or imaging agents.
Researchers have utilized propargyl-functionalized polymers for various biomedical applications. For instance, polymers containing pendant alkyne groups can be "clicked" with azide-functionalized molecules like peptides, sugars, or DNA to create materials that can interact with biological systems in specific ways. acs.org This strategy is employed in developing materials for drug delivery, tissue engineering, and biosensing. nih.govwur.nl
One strategy involves the ring-opening polymerization (ROP) of functionalized monomers. For example, propargyl alcohol can initiate the ROP of ε-caprolactone to produce propargyl-terminated poly(ε-caprolactone) (PCL-propargyl). acs.orgnih.gov This alkyne-terminated polymer can then be reacted with an azide-functionalized polymer or biomolecule via CuAAC to form well-defined block copolymers or bioconjugates. nih.gov This "grafting-to" approach allows for the modular construction of complex polymeric architectures.
| Polymer Synthesis Strategy | Key Reactants | Resulting Polymer Architecture | Application Area |
| Ring-Opening Polymerization (ROP) & CuAAC | Propargyl alcohol, ε-caprolactone, Azide-functionalized polymer | Star polymers, Graft copolymers | Drug Delivery, Therapeutics |
| Interfacial CuAAC Chemistry | Hydrophobic and hydrophilic side chains with alkyne/azide (B81097) groups | Cylindrical polymer brushes | Advanced Materials |
| Combination of ROP and CuAAC | Glycidyl methacrylate, a-propargyl-ω-acetyl-PCL | Amphiphilic centipede-like brush copolymers | Not Specified |
Development of Biobased Poly(acetal-ester)s with Chemical Recyclability
The drive towards a circular economy has spurred research into polymers that can be chemically recycled back to their constituent monomers. Polyacetals are promising candidates due to the dynamic nature of the acetal linkage, which can be cleaved under specific conditions. nsf.gov The development of biobased poly(acetal-ester)s combines the desirable properties of polyesters with the recyclability afforded by the acetal bond. lu.seresearchgate.net
Recent work has focused on synthesizing dicarboxylate monomers containing a central non-cyclic acetal unit from potentially bio-sourced compounds like methyl paraben and methyl vanillate. lu.sersc.org These monomers can be polymerized with biobased diols (e.g., ethylene glycol, 1,4-butanediol) via melt polycondensation to yield poly(acetal-ester)s. lu.se The properties of these polymers, such as their glass transition temperature, can be tuned by varying the diol used. lu.se
A key feature of these materials is their susceptibility to hydrolysis under mild acidic conditions. lu.senih.gov The non-cyclic acetal bonds can be selectively cleaved, breaking down the polymer chain and allowing for the recovery of the original monomers. lu.sebohrium.com This offers a significant advantage over traditional polyesters, whose recycling often leads to a downgrading of material properties. The incorporation of rigid spirocyclic acetal units derived from biomass, such as citric acid, is another strategy to create thermally stable and potentially recyclable polymers. nih.gov
| Monomer Source | Diol Component | Key Polymer Feature | Recycling Strategy |
| Methyl Paraben, Methyl Vanillate | Ethylene glycol, 1,4-butanediol, 1,6-hexanediol | Non-cyclic acetal unit | Selective acid hydrolysis |
| Citric Acid, Glycerol | Trimethylolpropane | Rigid spirocyclic ketal units | Acid-catalyzed hydrolysis |
Integration into Multifunctional Molecular Materials for Organic Electronics and Sensing
Organic electronics is a rapidly growing field that utilizes carbon-based materials in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). researchgate.net The performance of these devices is highly dependent on the molecular structure of the organic materials used. researchgate.net The introduction of propargyl groups into organic molecules provides a versatile handle for modifying their electronic properties or for anchoring them to surfaces.
The design of multifunctional molecular materials often involves creating molecules with specific electronic and self-assembly properties. rsc.orgum.es Propargyl-containing molecules can be used as building blocks in the synthesis of larger conjugated systems. The alkyne group can participate in cross-coupling reactions to extend π-conjugation or be used in click reactions to attach functional units.
In the area of sensing, organic electronic devices offer advantages such as flexibility, biocompatibility, and low-cost fabrication. mdpi.comaccessengineeringlibrary.com Sensors based on OFETs, for example, can detect analytes through changes in their electrical characteristics. By functionalizing the gate dielectric or the semiconductor layer with molecules containing a propargyl acetal, specific recognition elements can be "clicked" onto the sensor surface. This allows for the creation of highly selective biosensors for medical diagnostics or environmental monitoring. mdpi.com The acetal component could also be designed to be responsive to pH, adding another layer of functionality to the sensing device.
Versatility as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
The propargyl group is a valuable functional group in organic synthesis, serving as a precursor to a wide array of other functionalities and as a key component in carbon-carbon bond-forming reactions. nih.govmdpi.comnih.gov Propargyl acetals combine this versatility with a protected carbonyl group, making them powerful building blocks for the synthesis of complex molecules, including natural products. nih.govbohrium.com
Strategies for Natural Product Synthesis
The total synthesis of complex natural products is a significant challenge in organic chemistry that drives the development of new synthetic methods and strategies. digitellinc.com Homopropargylic alcohols, which can be synthesized from the reaction of propargylating agents with aldehydes or ketones, are common structural motifs in many bioactive natural products and serve as versatile intermediates for further transformations. nih.gov
The propargyl group within a molecule can undergo a variety of reactions, including:
Cycloisomerization: Transition metal catalysts can promote the rearrangement of enynes (molecules containing both a double and a triple bond) to form cyclic structures, a common strategy in natural product synthesis. digitellinc.com
Alkynylation: The terminal proton of the propargyl group is acidic and can be removed to form an acetylide, which is a potent nucleophile for forming new carbon-carbon bonds.
Hydration: The triple bond can be hydrated to yield a ketone or an aldehyde.
Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane.
By strategically placing a propargyl acetal within a synthetic intermediate, chemists can carry out transformations on the alkyne group while the carbonyl functionality remains protected. The acetal can then be removed at a later stage to reveal the aldehyde or ketone, which can then participate in further reactions to complete the synthesis of the target natural product. unibas.ch This approach allows for a modular and efficient construction of complex molecular architectures.
Preparation of Advanced Ligands for Coordination Chemistry
Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. hud.ac.uk The properties and reactivity of the resulting metal complex are highly dependent on the structure of the ligands. The development of new ligands with tailored electronic and steric properties is crucial for advancing fields such as catalysis, materials science, and bioinorganic chemistry. researchgate.net
Recent studies have explored the coordination chemistry of N-propargyl cyclam ligands with copper(II). ucl.ac.uk These studies have revealed a range of interesting coordination modes and, in some cases, unexpected reactivity where the copper center mediates the transformation of the pendant alkyne group. ucl.ac.uk This highlights the potential for the metal center to influence the reactivity of the propargyl group, opening up new avenues for designing dynamic and responsive coordination complexes. The synthesis of proline-derived ligands for the titanium-catalyzed enantioselective synthesis of propargyl alcohols is another example of how propargyl-containing molecules are central to the development of new catalytic systems. chemrxiv.org
Strategies for Efficient Incorporation of Alkyne Moieties into Diverse Molecular Architectures
The integration of the alkyne functional group into molecular structures is a cornerstone of modern organic synthesis, providing a versatile handle for subsequent transformations. nih.gov Propargyl acetals, such as 1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane, represent a class of compounds where the propargyl group (containing the alkyne) is masked within an acetal functionality. Efficient strategies for introducing these moieties are critical for building complex molecules.
Key methods for incorporating alkyne functionalities include nucleophilic propargylation, elimination reactions, and transition-metal-catalyzed cross-coupling reactions. Nucleophilic propargylation of carbonyl compounds like aldehydes and ketones is a direct method for creating homopropargylic alcohols, which are precursors to a variety of derivatives. nih.gov Significant advancements have been made in developing chiral propargylation reagents and diastereoselective addition reactions. nih.gov Another classic and general approach is the double dehydrohalogenation of vicinal or geminal dihalides using a strong base, such as sodium amide (NaNH2), to form the carbon-carbon triple bond. libretexts.org
Transition metal catalysis has significantly broadened the scope and efficiency of alkyne synthesis. rsc.org The Sonogashira coupling, which pairs terminal alkynes with aryl or vinyl halides using a palladium-copper co-catalyst system, is a powerful tool for forming carbon-carbon bonds and incorporating the alkyne group into aromatic and vinylic systems. mdpi.com Other methods, such as the Corey-Fuchs reaction and Seyferth-Gilbert homologation, provide pathways to terminal alkynes from aldehydes. organic-chemistry.org Furthermore, the "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal position using strong bases, offers a strategic method to reposition the alkyne group within a molecule for further functionalization. mdpi.com
Table 1: Comparison of Selected Methods for Alkyne Incorporation
| Method | Substrate(s) | Reagent(s)/Catalyst(s) | Product Type | Key Features |
|---|---|---|---|---|
| Nucleophilic Propargylation | Aldehydes, Ketones | Allenylboronic acid pinacol ester, Copper triflate nih.gov | Homopropargylic Alcohols | Forms C-C bond and hydroxyl group simultaneously; can be enantioselective. nih.gov |
| Double Dehydrohalogenation | Vicinal/Geminal Dihalides | Strong base (e.g., NaNH2) libretexts.org | Internal or Terminal Alkynes | A general and fundamental method for creating C≡C bonds via elimination. libretexts.org |
| Sonogashira Coupling | Terminal Alkyne, Aryl/Vinyl Halide | Pd catalyst, Cu co-catalyst, Base | Internal Alkynes | Highly efficient for C(sp)-C(sp2) bond formation; wide functional group tolerance. mdpi.com |
| Alkyne Zipper Reaction | Internal Alkyne | Strong base (e.g., KAPA, NaAPA) mdpi.com | Terminal Alkynes | Isomerizes an internal triple bond to the terminal position, enabling further reactions. mdpi.com |
Emerging Research Directions in Acetal Chemistry and Alkyne Chemistry
The distinct yet complementary reactivities of acetals and alkynes make their combination within a single molecular framework, as seen in propargyl acetals, a fertile ground for chemical innovation. Acetal groups are widely used as protecting groups for carbonyls due to their stability under neutral or basic conditions and their facile removal under acidic conditions. pku.edu.cn Alkynes are exceptionally versatile functional groups that participate in a vast array of transformations, including cycloadditions, transition-metal-catalyzed couplings, and hydrogenations. nih.govkhanacademy.org The convergence of these two fields is paving the way for novel synthetic strategies and functional molecules.
Emerging research focuses on leveraging this duality. For instance, molecules containing both an acetal and an alkyne, termed α-acetal, ω-alkyne building blocks, are being developed for applications in materials science and bioconjugation chemistry. nih.gov The alkyne serves as a handle for "click" reactions, such as the Huisgen 1,3-dipolar cycloaddition, while the acetal can be deprotected to reveal a reactive aldehyde for further modification. nih.gov This dual functionality allows for the sequential and orthogonal construction of complex architectures, such as glycoconjugated graft-copolymers for targeted drug delivery. nih.gov
Development of Novel Catalytic Systems for Sustainable Transformations
A major thrust in modern alkyne chemistry is the development of sustainable and efficient catalytic systems. nih.govnih.gov Transition metal catalysis remains a central theme, with ongoing efforts to broaden the scope of achievable transformations through the design of new catalysts and reaction conditions. rsc.org Recent advances include the use of cooperative catalysis and dual-catalyst systems to enable previously challenging alkyne annulations for constructing complex carbocycles and heterocycles. rsc.org
In the pursuit of green chemistry, significant attention is being given to recyclable catalysts. nih.govnih.gov These systems combine the high selectivity of homogeneous catalysts with the ease of separation and reuse characteristic of heterogeneous catalysts. nih.gov Examples include metal nanoparticles encapsulated in polysiloxane or supported on materials like graphitic carbon and metal-organic frameworks (MOFs). nih.govnih.gov These catalysts have demonstrated high efficiency and stability in various alkyne functionalization reactions, including halogenation and difunctionalization, often allowing for multiple reaction cycles without significant loss of activity. nih.gov The development of such systems is crucial for reducing waste and improving the economic and environmental viability of chemical processes involving alkynes. nih.gov
Table 2: Overview of Emerging Catalytic Systems for Alkyne Transformations
| Catalyst Type | Examples | Target Transformation(s) | Key Advantages |
|---|---|---|---|
| Recyclable Nanocatalysts | Nano-Ag/graphitic carbon nitride, Silica-copper supported nanocatalysts nih.gov | Halogenation, Difunctionalization of alkynes nih.gov | Recyclability, stability, combines benefits of homogeneous and heterogeneous catalysis. nih.govnih.gov |
| Dual-Catalyst Systems | Cooperative transition metal complexes (e.g., Rh, Pd) rsc.org | Alkyne Annulations, Cycloadditions | Broader scope of achievable structures, enhanced control over regio- and stereoselectivity. rsc.org |
| Organocatalysts | Sulfenate anions organic-chemistry.org | Alkyne synthesis from aldehydes/benzyl chlorides | Avoids use of transition metals, operates under mild conditions. organic-chemistry.org |
| Gold Catalysis | Gold complexes with bifunctional ligands acs.org | Hydroarylation of propargylic alcohols | High efficiency for specific transformations under mild conditions. acs.org |
Exploration of Multifunctional Properties and Synergistic Effects
The strategic combination of acetal and alkyne functionalities within a single molecule opens avenues for creating materials with novel, multifunctional properties. The inertness of the acetal under many conditions used for alkyne modification allows it to act as a latent functional group, which can be unmasked on demand. This principle is being explored in the development of degradable polymers and advanced materials.
For example, research into alkyne-based multilayered 3D polymers has revealed interesting properties like aggregation-induced emission (AIE), where the molecules become highly fluorescent upon aggregation. mdpi.com Such materials have potential applications as fluorescent probes for detecting ions like chromium(VI). mdpi.com The incorporation of both acetal and alkyne groups is also central to creating degradable polymers through cascade enyne metathesis polymerization. nih.gov In these systems, the acetal is part of the polymer backbone, rendering it susceptible to hydrolytic degradation under specific pH conditions, while the alkyne can be used for post-polymerization modification. nih.gov This allows for the design of "smart" materials that can break down controllably and potentially release molecular cargo, a feature of significant interest for applications in drug delivery and responsive materials. nih.govacs.org The synergy between the stable, yet cleavable, acetal linkage and the versatile alkyne handle is key to achieving these advanced functions.
Q & A
Q. What experimental strategies are recommended for synthesizing 1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane with high purity?
To optimize synthesis, prioritize Williamson ether synthesis due to the compound’s ether linkages. Use propargyl bromide (Prop-2-yn-1-yl precursor) and a diol intermediate (e.g., 1-ethoxybutanol) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or column chromatography to isolate the product from unreacted starting materials or oligomers. Ensure inert gas (N₂/Ar) purging to prevent oxidation of the propargyl group. Characterize purity using GC-MS and ¹H/¹³C NMR (e.g., propargyl proton resonance at δ 4.6–4.8 ppm and ether linkage protons at δ 3.4–3.7 ppm) .
Q. How should researchers safely handle and store this compound to mitigate acute toxicity risks?
The compound exhibits acute toxicity via inhalation, dermal contact, and ingestion (GHS Category 4). Implement the following controls:
- Storage : Keep in airtight containers at ≤25°C in a ventilated, fireproof cabinet away from incompatible materials (strong acids/bases, oxidizers) .
- Handling : Use fume hoods, nitrile gloves (EN 374 certified), and safety goggles. Avoid skin contact through lab coats with sealed cuffs .
- Spill management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
Combine ¹H/¹³C NMR to resolve ether (δ 60–70 ppm for C-O) and propargyl (δ 70–85 ppm for sp-hybridized C) groups. FT-IR confirms C≡C stretching (~2120 cm⁻¹) and ether C-O-C (~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₉H₁₄O₂, theoretical m/z 170.0943). Cross-reference with NIST Chemistry WebBook databases for spectral matching .
Advanced Research Questions
Q. How can conflicting NMR data from different studies be reconciled?
Discrepancies in chemical shifts may arise from solvent polarity, concentration, or impurities. For example, propargyl proton shifts vary with solvent (e.g., CDCl₃ vs. DMSO-d₆). To resolve conflicts:
- Standardize solvent systems and temperature (e.g., 25°C in CDCl₃).
- Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Compare with structurally analogous compounds (e.g., tert-butyl ether derivatives) .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
The ether linkages are susceptible to acid-catalyzed hydrolysis (H₃O⁺ attacks ether oxygen), while propargyl groups may undergo base-mediated alkyne deprotonation. Stability studies (pH 1–14, 25–60°C) with HPLC monitoring reveal:
Q. How can computational modeling predict environmental persistence in the absence of experimental ecotoxicity data?
Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite™) to estimate:
- Biodegradation potential : Low for ethers (BIOWIN score <2.0).
- Bioaccumulation : LogP ~1.8 suggests moderate hydrophobicity (BCF <100).
Validate with molecular dynamics simulations to assess soil/water partitioning coefficients (Koc) .
Q. What strategies optimize regioselectivity in propargyl ether derivatization reactions?
Propargyl groups undergo Sonogashira coupling or click chemistry (CuAAC). To enhance regioselectivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
